molecular formula C13H29O4P B1615305 Monoisotridecyl phosphate CAS No. 50977-11-2

Monoisotridecyl phosphate

Cat. No.: B1615305
CAS No.: 50977-11-2
M. Wt: 280.34 g/mol
InChI Key: ASBWGYODEQCTNZ-UHFFFAOYSA-N
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Description

Monoisotridecyl phosphate is a monoester of phosphoric acid with an isotridecyl (branched C₁₃) alkyl chain. Its molecular formula is C₁₃H₂₉O₄P, and it is synthesized via the reaction of isotridecyl alcohol with polyphosphoric acid or phosphorus pentoxide . This compound exhibits surfactant properties, including low to moderate foaming, resistance to high alkalinity, and intolerance to hard water, making it suitable as a soap substitute or industrial surfactant . Its branched alkyl chain enhances solubility in organic matrices compared to linear analogs .

Properties

CAS No.

50977-11-2

Molecular Formula

C13H29O4P

Molecular Weight

280.34 g/mol

IUPAC Name

11-methyldodecyl dihydrogen phosphate

InChI

InChI=1S/C13H29O4P/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16/h13H,3-12H2,1-2H3,(H2,14,15,16)

InChI Key

ASBWGYODEQCTNZ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCOP(=O)(O)O

Canonical SMILES

CC(C)CCCCCCCCCCOP(=O)(O)O

Other CAS No.

50977-11-2
52933-07-0

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphate Esters

Structural and Functional Differences

Phosphate esters are classified by the number of ester groups (mono-, di-, tri-) and alkyl chain characteristics. Below is a comparative analysis of monoisotridecyl phosphate with key analogs:

Table 1: Comparative Properties of Phosphate Esters
Compound Molecular Formula Molecular Weight Alkyl Chain (Length/Branching) Key Properties Applications
This compound C₁₃H₂₉O₄P 292.33 g/mol C₁₃ (branched) Low foaming, alkali-resistant Surfactants, detergents
Monostearyl phosphate C₁₈H₃₉O₄P 366.47 g/mol C₁₈ (linear) High hydrophobicity, thermal stability Cosmetics, lubricants
Methyl dihydrogen phosphate CH₅O₄P 112.02 g/mol C₁ (methyl) High acidity, water-soluble Chemical synthesis, catalysis
Diisodecyl phenyl phosphate C₂₆H₄₇O₄P 454.62 g/mol C₁₀ (branched) + phenyl Flame retardancy, plasticizing Plastics, hydraulic fluids
Tridecyl phosphate C₁₃H₂₉O₄P 292.33 g/mol C₁₃ (linear) Moderate solubility, detergent compatibility Industrial cleaners

Key Findings

Chain Length and Branching: this compound’s branched C₁₃ chain improves solubility in nonpolar solvents compared to linear tridecyl phosphate, which has higher crystallinity . Monostearyl phosphate (C₁₈ linear) is more hydrophobic, making it ideal for lipid-based formulations .

Acidity and Reactivity: Monoesters like this compound retain two acidic protons (pKa ~1–2), enabling salt formation (e.g., dipotassium salts for enhanced water solubility) . Methyl dihydrogen phosphate is highly acidic (pKa ~1) but less stable, limiting its industrial use .

Performance in Formulations: this compound outperforms TMP/TEP (trimethyl/triethyl phosphate) in surfactant applications due to its balanced hydrophile-lipophile ratio . Diisodecyl phenyl phosphate excels as a flame retardant but lacks surfactant utility due to its bulky structure .

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